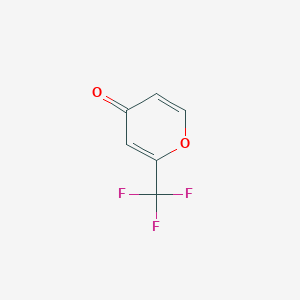

2-(trifluoromethyl)-4H-pyran-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHCSARTLMMHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=CC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445979 | |

| Record name | 2-(trifluoromethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204516-31-4 | |

| Record name | 2-(trifluoromethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 2-(trifluoromethyl)-4H-pyran-4-one?

An In-Depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)-4H-pyran-4-one

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The incorporation of a trifluoromethyl (CF3) group onto the 4-pyrone scaffold dramatically alters its electronic properties, enhancing its utility as a versatile building block for novel fluorinated molecules. The potent electron-withdrawing nature of the CF3 group activates the pyran ring, rendering it susceptible to a range of chemical transformations including nucleophilic additions and cycloaddition reactions. This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic signature, synthesis, and characteristic reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorination in Pyrone Scaffolds

The 4H-pyran-4-one core is a privileged scaffold present in numerous natural products and pharmacologically active molecules, known to exhibit a wide array of biological activities including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] In modern drug design, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF3) group, is a well-established strategy to enhance a molecule's therapeutic potential.[4][5] The CF3 group can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to enhance membrane permeability, and modulate binding affinity to target proteins through unique electrostatic interactions.[6][7]

This guide focuses on this compound, a molecule where the powerful inductive effect of the CF3 group converges with the inherent reactivity of the 4-pyrone system. We will explore how this single substituent dictates the compound's chemical behavior and unlocks its potential as a key intermediate in the synthesis of complex, high-value fluorinated compounds.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, purification, and characterization.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 204516-31-4 | [8][9] |

| Molecular Formula | C₆H₃F₃O₂ | [9][10] |

| Molecular Weight | 164.08 g/mol | [9][10] |

| Melting Point | 21 °C | [10][11] |

| Boiling Point | ~154 °C | [10][11] |

| Density | 1.469 g/cm³ | [10] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. The electron-withdrawing CF3 group exerts a significant influence on the chemical shifts of adjacent nuclei.

-

¹H NMR: The proton spectrum is expected to be simple, showing three distinct signals for the vinyl protons on the pyran ring. The proton at C-3 will likely appear as a doublet, coupled to the proton at C-5. The proton at C-6 will be significantly deshielded due to the adjacent oxygen and the inductive effect of the CF3 group, appearing as a doublet. The proton at C-5 will appear as a doublet of doublets.

-

¹³C NMR: The carbonyl carbon (C-4) will be readily identifiable in the downfield region (~180 ppm). The carbon bearing the CF3 group (C-2) will appear as a quartet due to coupling with the three fluorine atoms. The remaining vinyl carbons (C-3, C-5, C-6) will appear in the olefinic region.

-

¹⁹F NMR: A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent. This signal will be in the characteristic region for a CF3 group attached to an sp² carbon.

-

Infrared (IR) Spectroscopy: Key vibrational modes will include a strong absorption band for the C=O stretch of the conjugated ketone (~1680-1650 cm⁻¹), C=C stretching bands (~1640 cm⁻¹), and strong C-F stretching bands (~1350-1100 cm⁻¹).[12][13]

-

Mass Spectrometry (MS): Electron ionization MS will show a prominent molecular ion peak (M⁺) at m/z = 164.[14] Characteristic fragmentation patterns would likely involve the loss of CO, CF3, or other small fragments.

Synthesis and Purification

The synthesis of fluorinated pyrones often involves the cyclization of a fluorinated precursor. A general and robust method involves the acid-catalyzed cyclization of a polyfluorinated 1,3,5-triketone.

General Synthetic Protocol

A plausible synthetic route involves the reaction of a β-ketothioamide with a β-CF3-1,3-enyne, which undergoes a tandem cyclization to yield the 4H-pyran ring system.[15][16] Another established method is the dehydration and cyclization of fluorinated 1,3,5-triketones using a strong dehydrating agent like ethyl polyphosphate.[12]

Workflow: Synthesis via Triketone Cyclization

References

- 1. Buy 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one | 204516-30-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. nbinno.com [nbinno.com]

- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. This compound | 204516-31-4 [chemicalbook.com]

- 10. This compound | 204516-31-4 [amp.chemicalbook.com]

- 11. This compound CAS#: 204516-31-4 [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of Trifluoromethylated 4 H-Pyran and 4 H-Thiopyran via Divergent Reaction of β-CF3-1,3-Enynes with β-Ketothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoromethyl)-4H-pyran-4-one: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The trifluoromethyl group (–CF3), in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's biological activity.[1] This guide provides a comprehensive technical overview of 2-(trifluoromethyl)-4H-pyran-4-one, a heterocyclic compound of significant interest as a versatile building block in the synthesis of novel bioactive molecules.

The 4H-pyran-4-one scaffold is a common motif in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The introduction of a trifluoromethyl group at the 2-position of the pyranone ring is anticipated to modulate these properties, making this compound a valuable intermediate for the development of new chemical entities. This document will delve into the molecular structure, IUPAC nomenclature, physicochemical properties, synthesis, and characterization of this compound, providing a foundational resource for researchers in the field.

Molecular Structure and IUPAC Nomenclature

The systematic IUPAC name for the compound is This compound . Let's dissect this name to understand the molecular architecture:

-

pyran : This indicates a six-membered heterocyclic ring containing one oxygen atom.

-

-4-one : A ketone functional group is present at the 4-position of the pyran ring.

-

4H- : This designates the position of the saturated carbon atom in the pyran ring, indicating that the carbon at position 4 bears a hydrogen atom in the parent pyran structure.

-

2-(trifluoromethyl)- : A trifluoromethyl (–CF3) group is attached to the carbon atom at the 2-position of the pyran ring.

The resulting structure is a conjugated unsaturated ketone system with a highly electronegative trifluoromethyl substituent.

Molecular Formula: C₆H₃F₃O₂

CAS Number: 204516-31-4[3]

Molecular Weight: 164.08 g/mol

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

| Property | Value | Source |

| Physical State | Solid | [3] |

| Melting Point | 21 °C | [3] |

| Boiling Point | 154 °C | [3] |

| Density | 1.469 g/cm³ | [3] |

| Molecular Formula | C₆H₃F₃O₂ | [3] |

| Molecular Weight | 164.08 g/mol | [3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below is a summary of the expected spectral data based on the analysis of similar structures and predictive tools.

The proton NMR spectrum is expected to be relatively simple, showing signals for the three protons on the pyranone ring.

-

H-3: This proton is adjacent to the electron-withdrawing trifluoromethyl group and is expected to appear as a doublet in the downfield region.

-

H-5: This proton is part of a vinyl ether system and will likely appear as a doublet.

-

H-6: This proton is adjacent to the ring oxygen and is also expected to be a doublet.

The coupling between H-5 and H-6 will result in a characteristic splitting pattern.

The carbon NMR spectrum will provide information on the six distinct carbon environments in the molecule.

-

C=O (C-4): The carbonyl carbon will appear significantly downfield, typically in the range of 170-180 ppm.

-

C-2: The carbon bearing the trifluoromethyl group will be a quartet due to coupling with the three fluorine atoms and will be shifted downfield.

-

C-3, C-5, C-6: These sp² hybridized carbons of the pyranone ring will appear in the olefinic region.

-

CF₃: The carbon of the trifluoromethyl group will also be a quartet with a large one-bond C-F coupling constant.

The IR spectrum will be dominated by a strong absorption band corresponding to the conjugated ketone carbonyl stretching vibration, typically observed in the range of 1650-1680 cm⁻¹. Other characteristic peaks will include C=C stretching vibrations for the double bonds in the ring and C-F stretching vibrations from the trifluoromethyl group.

The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 164. The fragmentation pattern is expected to involve the loss of CO, CF₃, and other characteristic fragments of the pyranone ring. A retro-Diels-Alder reaction is a common fragmentation pathway for 4H-pyran derivatives.[4]

Synthesis of this compound

A plausible synthetic route to this compound involves the decarboxylation of 6-(trifluoromethyl)comanic acid.[5] This precursor can be synthesized through the trifluoroacetylation of ethyl 2,4-dioxopentanoate.[5]

Experimental Protocol: A Proposed Synthesis

The following is a proposed two-step synthesis based on established chemical transformations for similar compounds.

Step 1: Synthesis of 6-(Trifluoromethyl)comanic acid

This step involves the reaction of a β-ketoester with a trifluoroacetylating agent, followed by cyclization and hydrolysis. A common trifluoroacetylating agent is trifluoroacetic anhydride.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxopentanoate in a suitable aprotic solvent (e.g., dichloromethane).

-

Acylation: Cool the solution in an ice bath and slowly add trifluoroacetic anhydride.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux to promote cyclization.

-

Hydrolysis: Once the cyclization is complete (monitored by TLC), cool the reaction mixture and add an aqueous acid solution (e.g., 20% HCl) to hydrolyze the ester and promote the formation of the comanic acid.[5]

-

Workup and Purification: Extract the aqueous layer with a suitable organic solvent. Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield 6-(trifluoromethyl)comanic acid.

Step 2: Decarboxylation to this compound

-

Reaction Setup: Place the purified 6-(trifluoromethyl)comanic acid in a distillation apparatus.

-

Decarboxylation: Heat the solid under vacuum. The decarboxylation will occur, and the product, this compound, will distill.[5]

-

Purification: Collect the distilled product. Further purification can be achieved by redistillation or chromatography if necessary.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Structural Confirmation and Purity Analysis

To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed.

Analytical Workflow Diagram

Caption: Workflow for the structural confirmation and purity analysis of the final product.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors or dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a promising and versatile building block for the synthesis of novel fluorinated heterocyclic compounds with potential applications in drug discovery and materials science. Its unique combination of a biologically relevant pyran-4-one core and the influential trifluoromethyl group makes it a target of significant interest for chemical exploration. This guide has provided a detailed overview of its molecular structure, nomenclature, and key properties, along with a proposed synthetic route and analytical workflow. As research into fluorinated organic molecules continues to expand, the utility of this compound as a key intermediate is poised to grow, enabling the development of next-generation pharmaceuticals and advanced materials.

References

- 1. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aksci.com [aksci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. acrospharma.co.kr [acrospharma.co.kr]

Spectroscopic data (NMR, IR, MS) for 2-(trifluoromethyl)-4H-pyran-4-one.

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)-4H-pyran-4-one

Introduction

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds have garnered significant attention. The introduction of a trifluoromethyl (CF₃) group can dramatically alter a molecule's physicochemical and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1] The 4H-pyran-4-one scaffold is a prevalent structural motif in numerous biologically active natural products and serves as a versatile building block in synthetic chemistry.[2][3] The convergence of these two features in this compound (CAS 204516-31-4) creates a molecule of considerable interest for the development of novel pharmaceuticals and functional materials.

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of this target compound. The insights provided herein are grounded in fundamental principles and supported by data from closely related analogs, offering a robust framework for researchers in the field.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its spectroscopic signature. The molecule combines an electron-deficient pyranone ring system with a potent electron-withdrawing trifluoromethyl group at the C-2 position. This arrangement significantly influences the electron density distribution across the molecule, which is directly probed by spectroscopic methods.

References

The Trifluoromethyl Group: A Keystone for Modulating Chemical Reactivity and Designing Next-Generation Molecules

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group is far more than a simple sterically bulky analogue of a methyl group. Its profound electronic and physicochemical properties have established it as an indispensable tool in modern chemistry, fundamentally altering the reactivity, stability, and biological activity of parent molecules. This guide moves beyond a cursory overview to provide a deep, mechanistic understanding of how and why the CF₃ group exerts its powerful influence. We will dissect its core electronic and steric attributes, explore its quantifiable impact on acidity and reaction kinetics, and detail its strategic deployment in drug discovery to overcome metabolic liabilities and enhance pharmacokinetic profiles. This document is designed for the practicing scientist, offering not just theoretical grounding but also field-proven insights and validated experimental protocols to harness the full potential of trifluoromethylation.

Fundamental Physicochemical Properties: The Origin of Influence

To understand the role of the CF₃ group, one must first appreciate its unique combination of electronic and steric characteristics, which are fundamentally different from its hydrocarbon counterpart, the methyl (CH₃) group.

Potent and Pervasive Electronic Withdrawal

The defining feature of the trifluoromethyl group is its immense electron-withdrawing capacity. This arises from the high electronegativity of the three fluorine atoms (Pauling scale: 3.98), which creates a strong inductive pull of electron density away from the carbon atom to which it is attached. This inductive effect (-I) is one of the most powerful among common functional groups.[1][2]

This property is quantitatively captured by Hammett constants, which measure the electron-donating or -withdrawing influence of a substituent on an aromatic ring.

Table 1: Comparative Physicochemical Properties

| Property | Trifluoromethyl (-CF₃) | Methyl (-CH₃) | Rationale for Difference |

| van der Waals Radius | ~2.7 Å | ~2.0 Å | The three fluorine atoms create a larger steric footprint. |

| Electronegativity (Allred-Rochow) | 2.06 (for P-CF₃)[3] | N/A | High electronegativity of F atoms pulls electron density. |

| Hammett Constant (σₚ) | +0.57[4] | -0.16[4] | Strong electron withdrawal vs. weak electron donation. |

| Hammett Constant (σₚ⁺) | +0.612[5][6] | -0.311[5] | Measures effect on resonance-stabilized cations. |

| Hansch Lipophilicity Parameter (π) | +0.88[7] | +0.56 | The fluorinated surface increases partitioning into non-polar solvents. |

| C-F Bond Dissociation Energy | ~485 kJ/mol[7][8] | N/A | One of the strongest single bonds in organic chemistry. |

The consequence of this powerful electron withdrawal is a significant polarization of the C-CF₃ bond, rendering the attached carbon atom highly electrophilic and influencing the entire electronic landscape of the molecule.[9]

Steric Profile and Conformational Influence

While often considered a simple bioisostere for a methyl or chloro group, the CF₃ group is significantly larger.[8][10] Its steric bulk is more comparable to an isopropyl group.[2] This size can be strategically employed to influence molecular conformation, restrict bond rotation, and create specific steric interactions within a binding pocket to enhance selectivity.[11][12]

Modulation of Acidity and Basicity

The most direct and dramatic consequence of the CF₃ group's inductive effect is its impact on the pKa of nearby acidic or basic functional groups.

-

Increasing Acidity: By withdrawing electron density, the CF₃ group stabilizes the conjugate base formed upon deprotonation of an acid. This stabilization lowers the energy of the conjugate base, shifting the equilibrium towards dissociation and thus increasing the acidity (lowering the pKa). The effect is profound, as seen in the comparison of acetic acid and trifluoroacetic acid.

-

Decreasing Basicity: Conversely, for a basic group like an amine, the CF₃ group pulls electron density away from the nitrogen atom. This reduces the availability of the lone pair of electrons for protonation, making the compound a weaker base (lowering the pKa of the conjugate acid).

Table 2: Impact of the -CF₃ Group on pKa Values

| Compound | pKa | Compound | pKa | Change in Acidity |

| Acetic Acid (CH₃COOH) | 4.76 | Trifluoroacetic Acid (CF₃COOH) | 0.52 | ~16,000-fold increase |

| Ethanol (CH₃CH₂OH) | ~16 | 2,2,2-Trifluoroethanol (CF₃CH₂OH) | 12.4 | ~4,000-fold increase |

| Anilinium Ion (C₆H₅NH₃⁺) | 4.6 | 4-(Trifluoromethyl)anilinium Ion | 2.7 | ~79-fold increase |

This predictable modulation of pKa is a cornerstone of rational drug design, allowing scientists to control the ionization state of a molecule at physiological pH, which in turn governs its solubility, membrane permeability, and target engagement.[13][14]

Altering Reaction Pathways and Kinetics

The electronic and steric properties of the CF₃ group directly influence the stability of reactive intermediates and transition states, thereby modifying reaction rates and, in some cases, redirecting reaction pathways.

Reactivity of Aromatic Systems

On an aromatic ring, the CF₃ group is strongly deactivating for electrophilic aromatic substitution (EAS) due to its powerful inductive withdrawal, which destabilizes the positively charged Wheland intermediate. It acts as a meta-director. In stark contrast, it strongly activates the ring towards nucleophilic aromatic substitution (NAS) by stabilizing the negatively charged Meisenheimer complex.

Stabilization of Anions and Destabilization of Cations

The CF₃ group's ability to stabilize adjacent negative charges is a recurring theme. This makes protons on carbons alpha to a CF₃ group significantly more acidic and facilitates reactions proceeding through carbanionic intermediates. Conversely, it strongly destabilizes adjacent carbocations, making Sₙ1-type reactions at such centers highly unfavorable.[5]

Enhancing Electrophilicity

When attached to a carbonyl group, the CF₃ group dramatically increases the electrophilicity of the carbonyl carbon.[9] This makes trifluoromethyl ketones highly reactive towards nucleophiles, readily forming stable hemiacetals or hemiketals, a property exploited in the design of covalent inhibitors and mechanistic probes.

The Trifluoromethyl Group in Drug Design and Development

The introduction of a CF₃ group is a premier strategy in medicinal chemistry to enhance the "drug-like" properties of a lead compound.[15][16][17]

Enhancing Metabolic Stability

One of the most valuable applications of the CF₃ group is to block metabolic oxidation.[10][18] Many drugs are cleared from the body by cytochrome P450 (CYP) enzymes, which often oxidize metabolically labile sites, particularly methyl groups on aromatic rings or heteroatoms.[18]

The Causality: The carbon-fluorine bond is one of the strongest in organic chemistry (BDE ≈ 485 kJ/mol), making it highly resistant to enzymatic cleavage.[7][8][19] By replacing a metabolically vulnerable C-H bond with a robust C-F bond (as part of the CF₃ group), that specific metabolic pathway is effectively shut down. This strategy, often called "metabolic switching," can dramatically increase a drug's half-life, improve its oral bioavailability, and lead to a more predictable pharmacokinetic profile with reduced patient-to-patient variability.[18][20]

Table 3: Representative Impact of -CF₃ on Metabolic Stability

| Parameter | Drug without -CF₃ (e.g., -CH₃) | Drug with -CF₃ | Expected Outcome |

| Primary Site of Metabolism | Oxidation of the methyl group | Blocked at the trifluoromethyl site | A major metabolic pathway is inhibited.[18] |

| Half-life (t₁/₂) in vitro | Shorter | Longer | Slower metabolism leads to slower clearance.[18][21] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Reduced metabolic capacity of liver enzymes for the drug.[18] |

| Number of Metabolites | Generally higher | Significantly reduced | Fewer downstream metabolites are formed.[18] |

Modulating Lipophilicity and Permeability

Lipophilicity, often quantified as LogP, is a critical parameter that influences a drug's absorption, distribution, and membrane permeability.[22] The CF₃ group is highly lipophilic (Hansch π = +0.88), significantly more so than a hydrogen or even a methyl group.[7][8]

Incorporating a CF₃ group can enhance a drug's ability to cross lipid bilayers, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[9][19] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding. The effect of trifluorination is also position-dependent; a CF₃ group alpha to a hydroxyl group strongly enhances lipophilicity, while the effect diminishes significantly at more distant positions.[23]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a self-validating system to assess the metabolic stability of a test compound, comparing, for example, a -CH₃ analogue with a -CF₃ analogue.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP450 enzymes.[18]

Materials:

-

Test Compounds (e.g., CH₃-analogue, CF₃-analogue), 10 mM stock in DMSO.

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

-

NADPH Regenerating System (e.g., NADPH-A/B).

-

Phosphate Buffer (0.1 M, pH 7.4).

-

Quenching Solution: Acetonitrile with an internal standard (e.g., Verapamil).

-

Control Compounds: Propranolol (high clearance), Verapamil (low clearance).

Methodology:

-

Preparation: Thaw all reagents on ice. Prepare a working solution of the test compound (e.g., 100 µM in buffer).

-

Incubation Plate Setup:

-

Test Wells: Add phosphate buffer, HLM (final conc. 0.5 mg/mL), and NADPH regenerating system.

-

Negative Control Wells (-NADPH): Add phosphate buffer and HLM, but substitute buffer for the NADPH system. This control validates that disappearance is enzyme-dependent.

-

-

Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding the test compound working solution to all wells (final concentration 1 µM).

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture from each well to a separate plate containing the cold quenching solution. The T=0 sample is taken immediately after adding the compound, representing 100% starting material.

-

Sample Processing: Centrifuge the quenched plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

-

Analysis: Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.

-

Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is the rate of elimination. Calculate the half-life (t₁/₂) as 0.693/k.

Synthetic Considerations

The incorporation of the CF₃ group is not trivial and presents synthetic challenges.[8] Early methods often required harsh conditions. However, modern organic chemistry has produced a wealth of reagents and protocols for trifluoromethylation, including:

-

Nucleophilic Trifluoromethylation: Using reagents like TMSCF₃ (Ruppert-Prakash reagent).[24]

-

Electrophilic Trifluoromethylation: Employing reagents such as Umemoto's or Togni's reagents.[24][25]

-

Radical Trifluoromethylation: Often initiated photochemically, allowing for functionalization of diverse scaffolds.[26]

The choice of method depends heavily on the substrate and desired regioselectivity. The development of efficient strategies for constructing CF₃-containing heterocycles remains an active and important area of research.[27][28]

Conclusion

The trifluoromethyl group is a powerful modulator of chemical reactivity, wielded by scientists to solve complex challenges in synthesis and drug discovery. Its ability to alter the electronic nature of a molecule provides predictable control over acidity, basicity, and reaction kinetics. In applied settings, its steric bulk and unparalleled stability against metabolic degradation make it a go-to functional group for enhancing the pharmacokinetic profiles of therapeutic candidates. A thorough, mechanism-based understanding of the CF₃ group's influence, as detailed in this guide, is essential for its rational and effective application in the design of next-generation functional molecules.

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. global.oup.com [global.oup.com]

- 5. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jelsciences.com [jelsciences.com]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scienceopen.com [scienceopen.com]

- 18. benchchem.com [benchchem.com]

- 19. nbinno.com [nbinno.com]

- 20. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 25. researchgate.net [researchgate.net]

- 26. html.rhhz.net [html.rhhz.net]

- 27. tandfonline.com [tandfonline.com]

- 28. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2-(Trifluoromethyl)-4H-pyran-4-one: Synthesis, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Trifluoromethyl)-4H-pyran-4-one is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the 4H-pyran-4-one scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability of potential drug candidates. This technical guide provides a comprehensive overview of this compound, including its chemical identity, commercial availability, a plausible synthetic route, and its potential applications in the pharmaceutical industry, grounded in the established roles of both the pyranone core and the trifluoromethyl moiety.

Chemical Identity and Physicochemical Properties

This compound is a six-membered heterocyclic ketone. The presence of the highly electronegative trifluoromethyl group significantly influences the electron distribution within the pyranone ring, impacting its reactivity and potential biological interactions.

| Property | Value | Source(s) |

| CAS Number | 204516-31-4 | [1][2][3][4] |

| Molecular Formula | C₆H₃F₃O₂ | [1] |

| Molecular Weight | 164.08 g/mol | [1] |

| Melting Point | 21 °C | [5] |

| Boiling Point | 154 °C | [5] |

| Density | 1.469 g/cm³ | [5] |

Commercial Availability

This compound is available from several commercial suppliers, typically on a research scale. The availability from multiple vendors indicates its utility as a building block in synthetic and medicinal chemistry.

| Supplier | Purity | Notes |

| BLDpharm | Not specified | Available for online orders.[2] |

| Atomax Chemicals Co., Ltd. | 95+% | Supplier of chiral chemicals and pharmaceutical raw materials.[3] |

| Conier Chem&Pharma Limited | Not specified | Trader based in China.[1] |

| Weifang Yangxu Group Co., Ltd | 99% | Available in kilogram quantities.[4] |

| ChemicalBook | 99% | Available from Career Henan Chemical Co.[6] |

Synthesis and Reaction Mechanisms

A general and convenient method for the synthesis of related 2-aryl-6-(trifluoromethyl)-4-pyrones has been developed based on the one-pot oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones. This strategy involves a bromination/dehydrobromination approach.[7]

Proposed Synthetic Pathway

A likely synthetic route to this compound would involve the Claisen condensation of a suitable methyl ketone with ethyl trifluoroacetate to form a 1,3-diketone, which can then be elaborated and cyclized.

Figure 1. A plausible synthetic workflow for a this compound derivative.

Causality Behind Experimental Choices:

-

Claisen Condensation: This is a classic and reliable method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of 1,3-dicarbonyl compounds, which are key precursors for many heterocyclic systems. The choice of a strong base like sodium ethoxide is crucial to deprotonate the α-carbon of acetone, initiating the condensation with the highly electrophilic carbonyl of ethyl trifluoroacetate.

-

Acid-Catalyzed Cyclization: The final ring-closing step to form the pyranone ring is typically achieved under acidic conditions. The acid protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the intramolecular attack by the enol oxygen, followed by dehydration to yield the stable aromatic pyranone ring.

Experimental Protocol (Proposed)

This protocol is a self-validating system based on established chemical principles for the synthesis of analogous pyranone structures.

Materials:

-

Acetone

-

Ethyl trifluoroacetate

-

Sodium ethoxide

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Acetic anhydride

-

Sulfuric acid (concentrated)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Synthesis of 1,1,1-Trifluoro-2,4-pentanedione:

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in anhydrous diethyl ether, add a stoichiometric equivalent of acetone dropwise at 0 °C with stirring.

-

Subsequently, add ethyl trifluoroacetate dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 1 M hydrochloric acid until the solution is acidic.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone.

-

-

Synthesis of this compound (via a precursor):

-

To the crude 1,1,1-trifluoro-2,4-pentanedione, add an excess of acetic anhydride and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After cooling, carefully pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Relevance in Drug Development and Medicinal Chemistry

The 4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[8][9] The introduction of a trifluoromethyl group can significantly enhance the therapeutic potential of these molecules.

The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can lead to:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[10][11]

-

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[10]

-

Modulated Binding Affinity: The electronic effects of the trifluoromethyl group can alter the pKa of nearby functional groups and influence hydrogen bonding and other non-covalent interactions with biological targets, potentially leading to increased binding affinity and potency.[10]

Given these properties, this compound is a valuable building block for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. The pyranone core provides a versatile scaffold for further functionalization, allowing for the exploration of a wide chemical space in the search for new therapeutic agents.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery. The combination of the biologically active 4H-pyran-4-one scaffold with the pharmacokinetically advantageous trifluoromethyl group makes it an attractive starting material for the development of new therapeutics. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the potential of this promising compound.

References

- 1. 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

The Trifluoromethyl Group as a Potent Modulator of Pyranone Chemistry: A Technical Guide for Drug Discovery

Foreword: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry

In the landscape of contemporary drug design and development, the strategic incorporation of fluorine-containing functional groups has transitioned from a niche curiosity to a cornerstone of molecular engineering. Among these, the trifluoromethyl (CF3) group stands out for its profound and predictable influence on the physicochemical and biological properties of parent scaffolds. Its introduction into a molecule can dramatically enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] This guide provides an in-depth exploration of the electron-withdrawing effects of the CF3 group on the pyranone nucleus, a privileged scaffold in numerous biologically active compounds. We will dissect the fundamental electronic principles, explore the consequent shifts in chemical reactivity and spectroscopic signatures, and provide actionable protocols for the synthesis and characterization of these valuable compounds.

The Fundamental Electronics of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups employed in organic chemistry.[4] Its potent effect stems primarily from a strong negative inductive effect (-I), a consequence of the high electronegativity of the three fluorine atoms. This intense polarization of the C-F bonds creates a significant partial positive charge on the carbon atom of the CF3 group, which in turn withdraws electron density from the structure to which it is attached.[5]

Unlike many other electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), the CF3 group does not possess a significant resonance effect (-R).[6] Its influence is transmitted almost exclusively through the sigma bond framework. This distinction is critical for understanding its impact on aromatic and heteroaromatic systems like the pyranone nucleus.

Quantifying the Electron-Withdrawing Strength: The Hammett Constant

The Hammett equation provides a quantitative measure of the electronic influence of substituents on a reaction center.[7] The substituent constant, sigma (σ), is a reliable indicator of a group's electron-donating or withdrawing capabilities. The CF3 group exhibits a large positive Hammett constant, confirming its strong electron-withdrawing nature.[8][9]

| Substituent | Hammett Constant (σp) |

| -H | 0.00 |

| -CH3 | -0.17 |

| -Cl | 0.23 |

| -CN | 0.66 |

| -NO2 | 0.78 |

| -CF3 | 0.54 |

| A higher positive value indicates a stronger electron-withdrawing effect. |

This strong σp value is a direct reflection of the inductive electron withdrawal from the aromatic ring, which significantly impacts the reactivity and properties of the pyranone system.[10]

Impact on the Pyranone Nucleus: A Mechanistic Perspective

The introduction of a CF3 group onto the pyranone ring instigates a cascade of electronic perturbations that redefine its chemical character. The pyranone core, containing an α,β-unsaturated lactone, is inherently electron-deficient. The addition of a potent electron-withdrawing group like CF3 exacerbates this deficiency, with significant consequences for its reactivity.

Enhanced Electrophilicity

The CF3 group's inductive pull reduces the electron density across the entire pyranone ring system. This effect is most pronounced at the positions ortho and para to the point of attachment, though it is felt throughout the molecule. Consequently, the carbonyl carbon and the β-carbon of the enone system become significantly more electrophilic.

This heightened electrophilicity makes trifluoromethylated pyranones more susceptible to nucleophilic attack. Reactions such as Michael additions and additions to the carbonyl group are often accelerated compared to their non-fluorinated analogues.[11]

Caption: Inductive effect of the CF3 group on the pyranone nucleus.

Altered Acidity of Ring Protons

The electron-withdrawing nature of the CF3 group can increase the acidity of protons attached to the pyranone ring. By stabilizing the conjugate base through inductive effects, the CF3 group facilitates proton abstraction, which can be a key consideration in base-catalyzed reactions.

Synthetic Strategies for Trifluoromethylated Pyranones

The synthesis of trifluoromethylated pyranones often requires specialized building blocks and reaction conditions due to the influence of the CF3 group. Several reliable methods have been developed to access these valuable compounds.

Pechmann-Type Condensation

A robust method for the synthesis of 4-trifluoromethyl-2-pyrones involves the Brønsted base-catalyzed Pechmann-type reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate.[12] This approach offers good to excellent yields and is a versatile route to a variety of substituted pyranones.

Protocol: Synthesis of 4-Trifluoromethyl-7,8-dihydro-6H-chromene-2,5-dione

This protocol is adapted from the work of Weng and colleagues.[13]

Materials:

-

Cyclohexane-1,3-dione

-

Ethyl 4,4,4-trifluoroacetoacetate

-

2-Dimethylaminopyridine (2-DMAP)

-

Toluene

-

Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

-

To a solution of cyclohexane-1,3-dione (1.0 mmol) in toluene (10 mL), add ethyl 4,4,4-trifluoroacetoacetate (1.2 mmol) and 2-DMAP (0.1 mmol).

-

Stir the reaction mixture at 110 °C for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired 4-trifluoromethyl-2-pyrone.

Self-Validation:

-

TLC Analysis: The disappearance of starting materials and the appearance of a new, less polar spot indicates reaction progression.

-

Spectroscopic Confirmation: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. Expected ¹⁹F NMR signals for a CF3 group typically appear between -60 and -80 ppm.[14]

Spectroscopic Characterization of Trifluoromethylated Pyranones

The presence of the CF3 group imparts unique and diagnostic signatures in various spectroscopic analyses. A thorough understanding of these is crucial for the unambiguous identification and characterization of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the characterization of organofluorine compounds.[15][16]

-

¹⁹F NMR: This is the most direct method for observing the trifluoromethyl group. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR experiments.[14] The CF3 group typically gives a singlet in the ¹⁹F NMR spectrum in the range of -50 to -70 ppm, assuming no other fluorine atoms are nearby for coupling.[14]

-

¹H and ¹³C NMR: The electron-withdrawing effect of the CF3 group causes downfield shifts (deshielding) of nearby protons and carbons. Protons on carbons adjacent to the CF3 group will appear at a higher chemical shift compared to the non-fluorinated analogue. Similarly, the carbon of the CF3 group itself will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹JCF).

Mass Spectrometry (MS)

In mass spectrometry, trifluoromethylated compounds often exhibit characteristic fragmentation patterns. The C-CF3 bond is strong, but fragmentation can occur, leading to ions corresponding to the loss of CF3 or related fragments. The presence of the CF3 group can be readily identified by the mass of the molecular ion.[17]

Comparative Spectroscopic Data

| Nucleus | Non-fluorinated Pyranone (approx. ppm) | CF3-Pyranone (approx. ppm) | Rationale |

| ¹H (proton adjacent to substituent) | ~6.0-6.5 | ~6.5-7.0 | Deshielding due to -I effect of CF3 |

| ¹³C (carbon bearing substituent) | ~120-130 | ~125-135 (quartet) | Deshielding and C-F coupling |

| ¹⁹F | N/A | -50 to -70 | Characteristic chemical shift of CF3 |

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the trifluoromethyl group have made trifluoromethylated pyranones and related heterocycles highly sought after in the life sciences.[18][19][20]

-

Enhanced Lipophilicity: The CF3 group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.

-

Binding Interactions: The CF3 group can participate in unique, non-covalent interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.[2]

Several successful drugs and agrochemicals incorporate the trifluoromethyl-heterocycle motif, underscoring the power of this functional group in modulating biological activity.[18]

Caption: Experimental workflow for trifluoromethylated pyranones.

Conclusion and Future Outlook

The trifluoromethyl group is a powerful tool for the medicinal chemist, and its effects on the pyranone nucleus are a clear illustration of its utility. By profoundly altering the electronic landscape of the pyranone ring, the CF3 group enhances electrophilicity, modulates acidity, and provides a handle for improving the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The synthetic routes to these compounds are well-established, and their spectroscopic signatures are distinct and readily interpretable. As the drive for more effective and safer therapeutics continues, the strategic application of the trifluoromethyl group in the design of novel pyranone-based agents will undoubtedly remain a fruitful area of research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. nbinno.com [nbinno.com]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. homepages.bluffton.edu [homepages.bluffton.edu]

- 9. global.oup.com [global.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 16. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 17. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 18. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Pharmacological Potential of Fluorinated Pyrans

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, with approximately 25% of all pharmaceuticals on the market being fluorinated compounds. The pyran motif, a six-membered oxygen-containing heterocycle, is a privileged structure found in numerous natural products and synthetic drugs exhibiting a wide array of pharmacological activities, including anticancer and anti-inflammatory properties. This technical guide provides a preliminary investigation into the burgeoning field of fluorinated pyrans, synthesizing the current understanding of their synthesis, pharmacological potential, and underlying mechanisms of action. We will explore the rationale behind the fluorination of pyran scaffolds, delve into key therapeutic areas where these compounds show promise, and provide detailed experimental protocols for their evaluation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in harnessing the unique properties of fluorinated pyrans for the discovery of novel therapeutics.

The Rationale for Fluorinating Pyran Scaffolds in Drug Discovery

The introduction of fluorine into a drug candidate can profoundly and often beneficially alter its physicochemical and pharmacological properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged by medicinal chemists to fine-tune drug candidates for improved therapeutic performance.[1]

When applied to the pyran scaffold, fluorination can impart several advantages:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug, potentially leading to reduced dosing frequency.[2]

-

Increased Lipophilicity and Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is particularly relevant for developing drugs targeting the central nervous system.[2][3]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can influence a compound's solubility, absorption, and interaction with biological targets.

-

Improved Binding Affinity and Selectivity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. The strategic placement of fluorine can lead to enhanced binding affinity and selectivity for the desired biological target.

These fluorine-induced modifications have the potential to transform a promising pyran-based lead compound into a viable drug candidate with an improved pharmacokinetic and pharmacodynamic profile.

Synthetic Strategies for Accessing Fluorinated Pyrans

The synthesis of fluorinated pyrans can be broadly categorized into two approaches: the use of fluorinated building blocks or the late-stage fluorination of a pre-formed pyran ring. Several methodologies have been developed to achieve this, with a focus on efficiency, regioselectivity, and functional group tolerance.

Synthesis of Trifluoromethylated Pyrans

The trifluoromethyl (-CF3) group is a common fluorine-containing moiety in pharmaceuticals due to its ability to enhance metabolic stability and lipophilicity.[2]

-

Palladium-Catalyzed Cascade Cyclization: A notable method involves the palladium-catalyzed cascade reaction between trifluoroacetylsilanes and 1,3-enynes. This approach efficiently produces a variety of 6-CF3-2H-pyrans with good yields, broad substrate scope, and high regio- and chemoselectivity. The reaction proceeds through a proposed mechanism involving the oxa-6π-electrocyclization of an in situ generated trifluoromethylated oxatriene.[2]

-

Multi-Component Reactions (MCRs): One-pot, three-component reactions offer an efficient route to highly functionalized trifluoromethylated pyrano[4,3-b]pyrans. For example, the reaction of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives can be promoted by ammonium acetate.

Synthesis of Monofluorinated Pyrans

The introduction of a single fluorine atom can also significantly impact a molecule's properties.

-

Prins Fluorination Cyclisations: The Prins reaction, a cyclization between a homoallylic alcohol and an aldehyde, can be adapted to produce 4-fluoro-pyrans. When boron trifluoride etherate (BF3·OEt2) is used as the Lewis acid in stoichiometric amounts, it can act as a fluoride ion source to quench the intermediate carbocation, resulting in the formation of a C-F bond.[4][5][6] This reaction can be accelerated using microwave irradiation.[4][6]

Pharmacological Potential of Fluorinated Pyrans

Preliminary investigations have revealed that fluorinated pyrans exhibit promising activity in several key therapeutic areas.

Anticancer Activity

The pyran scaffold is a common feature in many anticancer agents.[7] Fluorination of this scaffold has been shown to enhance cytotoxic and antiproliferative effects.

-

Mechanism of Action: Fused pyran derivatives have been shown to induce cancer cell death through the induction of apoptosis and by causing cell cycle arrest.[8] Some pyran derivatives may exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1]

-

Fluorinated Pyran-4-ones: Fluoro-substituted benzo[b]pyran-4-one derivatives have demonstrated activity against lung (NCI-H460), breast (MCF7), and central nervous system (SF-268) cancer cell lines.[8]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major research focus.

-

Mechanism of Action: The anti-inflammatory effects of pyran derivatives are often attributed to the inhibition of key pro-inflammatory mediators. This includes the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, leading to reduced production of nitric oxide (NO) and prostaglandins, respectively.[5] Additionally, modulation of the MAPK signaling pathway has been observed.[5]

-

Fluorinated Dihydropyranonaphthoquinones: A series of new fluorinated dihydropyranonaphthoquinone compounds have been synthesized and shown to have significant anti-inflammatory activity. These compounds demonstrated notable inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, with some compounds exhibiting IC50 values in the low micromolar range.[2]

Antiviral and Neuroprotective Potential

While research specifically focused on fluorinated pyrans in these areas is still emerging, the broader fields of fluorinated compounds and pyran derivatives show significant promise.

-

Antiviral Potential: Fluorination is a common strategy in the development of antiviral drugs, enhancing both pharmacodynamic and pharmacokinetic properties.[4] For instance, certain CNS-targeting HIV-1 protease inhibitors containing a tetrahydropyran motif and fluorinated phenyl rings have shown high potency against wild-type and multi-drug-resistant HIV-1 strains.[9][10]

-

Neuroprotective Potential: The ability of fluorine to improve blood-brain barrier permeability makes it an attractive tool for developing drugs for neurodegenerative diseases like Alzheimer's.[1] Pyran scaffolds are also being investigated for their neuroprotective properties.[11][12]

Experimental Protocols for Pharmacological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments to evaluate the pharmacological potential of novel fluorinated pyran compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay determines the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7][13]

-

Compound Treatment: Prepare serial dilutions of the fluorinated pyran compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours.[13]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Cells can be stored at -20°C.[14]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[14][15]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the fluorinated pyran compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend in 1X Annexin V Binding Buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 5-15 minutes.[6][16]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate cell populations:

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Necrotic cells: Annexin V-FITC negative, PI positive.

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[17]

-

Compound Treatment: Pre-treat the cells with various concentrations of the fluorinated pyran compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 20-24 hours to induce NO production.[1][17]

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[18]

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the IC50 value for NO inhibition.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to quantify the protein levels of iNOS and COX-2 in treated cells.

Protocol:

-

Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compound and LPS as described for the NO inhibition assay. After treatment, lyse the cells in RIPA buffer containing protease inhibitors.[9][10]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[9]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Incubate the membrane with primary antibodies specific for iNOS and COX-2, followed by incubation with HRP-conjugated secondary antibodies.[9][11]

-

Detection: Visualize the protein bands using an ECL substrate and quantify the band intensities using densitometry software. Normalize the expression of iNOS and COX-2 to a loading control such as β-actin.[10]

Data Presentation: A Comparative Overview

To facilitate the comparison of the pharmacological potential of different fluorinated pyran derivatives, it is crucial to present quantitative data in a clear and structured format. The following tables provide a template for summarizing key findings.

Table 1: Anticancer Activity of Fluorinated Pyrans

| Compound ID | Structure | Cancer Cell Line | Assay | IC50/EC50 (µM) | Mechanism of Action | Reference |

| FP-1 | MCF-7 | MTT | ||||

| FP-2 | A549 | MTT | ||||

| FP-3 | HCT116 | MTT |

Table 2: Anti-inflammatory Activity of Fluorinated Pyrans

| Compound ID | Structure | Assay | Cell Line | IC50 (µM) | Reference |

| FP-4 | NO Inhibition | RAW 264.7 | |||

| FP-5 | COX-2 Inhibition | ||||

| FP-6 | iNOS Inhibition |

Visualization of Key Concepts

Visual aids are essential for understanding complex biological pathways and experimental workflows. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

General Workflow for Pharmacological Evaluation

Caption: A generalized workflow for the preliminary pharmacological investigation of novel fluorinated pyrans.

Simplified Anti-inflammatory Signaling Pathway

Caption: A simplified diagram of the LPS-induced inflammatory pathway in macrophages and potential points of inhibition by fluorinated pyrans.

Conclusion and Future Directions

The preliminary investigation into the pharmacological potential of fluorinated pyrans reveals a promising class of compounds with demonstrable anticancer and anti-inflammatory activities in vitro. The strategic incorporation of fluorine into the pyran scaffold offers a powerful tool to enhance the drug-like properties of these molecules. The synthetic methodologies are continually evolving, providing access to a diverse range of fluorinated pyran derivatives for biological evaluation.

Future research in this area should focus on several key aspects:

-

Elucidation of Molecular Targets: Identifying the specific protein targets of bioactive fluorinated pyrans is crucial for understanding their precise mechanisms of action and for rational drug design.

-

Systematic Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to delineate the optimal position, number, and type of fluorine substituents on the pyran ring to maximize potency and selectivity for different therapeutic targets.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro screening must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Exploration of Other Therapeutic Areas: The potential of fluorinated pyrans in other disease areas, such as viral infections and neurodegenerative disorders, warrants further investigation.

This technical guide serves as a starting point for researchers entering this exciting field. By building upon this foundation, the scientific community can unlock the full therapeutic potential of fluorinated pyrans and contribute to the development of the next generation of innovative medicines.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. vet.cornell.edu [vet.cornell.edu]

- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Trifluoromethyl)-4H-pyran-4-one

Introduction: The Significance of the Trifluoromethyl-4-Pyrone Scaffold

The 2-(trifluoromethyl)-4H-pyran-4-one core is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF3) group into the pyran-4-one scaffold dramatically influences its physicochemical properties. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, binding affinity, and cell permeability of parent compounds, making it a valuable building block in drug discovery.[1] Derivatives of 4-pyrone are found in numerous natural products with a wide range of biological activities.[2] Furthermore, these fluorinated heterocycles serve as versatile intermediates for the synthesis of more complex molecules, including various azaheterocycles like pyridones and pyrazoles.[2]

This guide provides detailed protocols for two distinct and effective methods for the synthesis of this compound and its derivatives, designed for practical application in a research setting. The methodologies have been chosen to highlight different synthetic strategies, offering flexibility in substrate scope and experimental setup.

Method 1: Brønsted Base-Catalyzed Pechmann-Type Condensation

This approach provides an efficient route to 4-trifluoromethyl-2-pyrones through a Brønsted base-catalyzed Pechmann-type reaction. The core of this method is the condensation of a 1,3-dicarbonyl compound with ethyl 4,4,4-trifluoroacetoacetate.[3][4][5] The use of a Brønsted base catalyst facilitates the reaction, leading to good to excellent yields of the desired pyrone.

Causality of Experimental Choices

The selection of a Brønsted base, such as 2-dimethylaminopyridine (2-DMAP), is crucial for promoting the initial condensation and subsequent cyclization. The reaction is typically carried out in a high-boiling solvent like 1,2-dichloroethane to ensure the reaction proceeds at a sufficient rate. The choice of ethyl 4,4,4-trifluoroacetoacetate as the trifluoromethyl-containing building block is advantageous due to its commercial availability and reactivity.

Experimental Workflow

Caption: Workflow for Pechmann-type condensation.

Detailed Protocol

Materials and Reagents:

-

1,3-dione (e.g., dimedone, 1.0 mmol)

-

Ethyl 4,4,4-trifluoroacetoacetate (1.5 mmol)

-

2-Dimethylaminopyridine (2-DMAP) (0.2 mmol)

-

1,2-Dichloroethane (DCE) (3.3 mL)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Water

-

Magnesium sulfate (Mg2SO4)

-

5 mL pressure tube with a Teflon screw cap

-

Stir bar

Procedure:

-

Reaction Setup: In a nitrogen-filled glove box, add the 1,3-dione (0.30 mmol), ethyl 4,4,4-trifluoroacetoacetate (0.45 mmol), and 2-dimethylaminopyridine (0.060 mmol) to an oven-dried 5 mL pressure tube equipped with a stir bar.[3]

-

Add 1,2-dichloroethane (1.0 mL) to the tube.[3]

-

Reaction: Seal the tube with the Teflon screw cap and stir the solution at 120 °C for 16 hours.[3]

-

Work-up: After 16 hours, cool the reaction mixture to room temperature.[3]

-

Dilute the mixture with ethyl acetate.

-

Wash the organic layer with saturated ammonium chloride solution (3 x 30 mL) and then with water (30 mL).[3]

-

Dry the organic layer over anhydrous Mg2SO4 and filter.[3]

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-trifluoromethyl 2-pyrone.